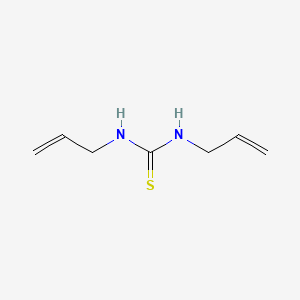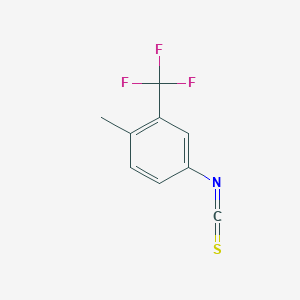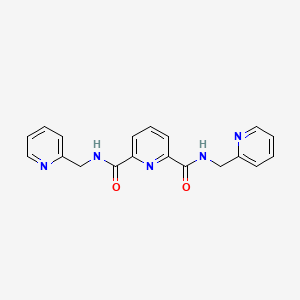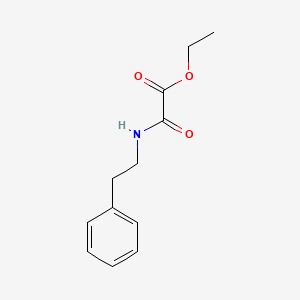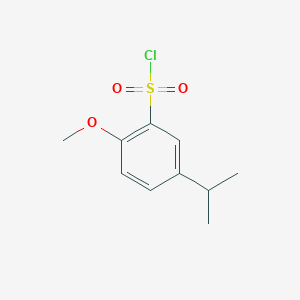
5-Isopropyl-2-methoxy-benzenesulfonyl chloride
Overview
Description
5-Isopropyl-2-methoxy-benzenesulfonyl chloride: is an organic compound with the molecular formula C10H13ClO3S and a molecular weight of 248.73 g/mol . This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: One common method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride .
Phosphorus Oxychloride Method: Another method uses phosphorus oxychloride on the salts of benzenesulfonic acid .
Chlorosulfonic Acid Method: This method involves the reaction of chlorosulfonic acid with benzene or sodium benzenesulfonate .
Sulfuryl Chloride Method: This method uses sulfuryl chloride in the presence of anhydrous aluminum chloride .
Industrial Production Methods: The industrial production of 5-Isopropyl-2-methoxy-benzenesulfonyl chloride typically involves large-scale reactions using the above methods, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: This compound undergoes electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electron-withdrawing group, making the aromatic ring less reactive towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include chlorine , bromine , sulfuric acid , and hypochlorous acid .
Nucleophilic Substitution: Common nucleophiles include amines , alcohols , and thiols .
Major Products Formed:
Electrophilic Aromatic Substitution: Products include substituted benzenes with various electrophiles attached to the aromatic ring.
Nucleophilic Substitution: Products include sulfonamide, sulfonate ester, and sulfonate derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the introduction of sulfonyl chloride groups into aromatic compounds .
Biology:
- Utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine:
- Employed in the development of drugs and therapeutic agents due to its ability to modify biological molecules .
Industry:
Mechanism of Action
Electrophilic Aromatic Substitution:
Formation of Electrophile: The electrophile is generated, which then attacks the aromatic ring, forming a positively charged benzenonium intermediate.
Formation of Substituted Benzene: The intermediate loses a proton, regenerating the aromatic ring and forming the substituted benzene.
Nucleophilic Substitution:
Nucleophilic Attack: The nucleophile attacks the sulfonyl chloride group, displacing the chloride ion and forming a new bond.
Formation of Derivative: The final product is a sulfonamide, sulfonate ester, or sulfonate derivative.
Comparison with Similar Compounds
5-Chloro-2-methoxybenzenesulfonyl chloride: Similar in structure but with a chlorine atom instead of an isopropyl group.
5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride: Similar but with an additional methyl group on the aromatic ring.
Uniqueness:
- The presence of the isopropyl group in 5-Isopropyl-2-methoxy-benzenesulfonyl chloride provides unique steric and electronic properties, making it distinct from other sulfonyl chlorides.
Properties
IUPAC Name |
2-methoxy-5-propan-2-ylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-7(2)8-4-5-9(14-3)10(6-8)15(11,12)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLSAAVSJMRGIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424602 | |
| Record name | 2-Methoxy-5-(propan-2-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88059-65-8 | |
| Record name | 2-Methoxy-5-(propan-2-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





